
2-(2-Methylbenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
Benzoyl compounds, such as “2-(2-Methylbenzoyl)-6-methoxypyridine”, are a significant class of organic compounds. They have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamides can be synthesized starting from benzoic acid derivatives and amine derivatives . The most common anhydrides in organic chemistry are those derived from carboxylic acids and the dehydration of carboxylic acids in the presence of dehydrating reagents like carbodiimides, thionyl chlorides, and isocyanates .Molecular Structure Analysis
The molecular structure of benzoyl compounds can be determined by techniques such as IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography .Chemical Reactions Analysis
Benzoyl compounds are highly reactive, making them rare in nature. They serve both as a precursor for the synthesis of esters, amides, drugs, and peptides and as a versatile reagent for numerous reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .Applications De Recherche Scientifique
Antioxidant Activity
2-(2-Methylbenzoyl)-6-methoxypyridine: derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is crucial in preventing oxidative stress, which is associated with various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Antibacterial Applications
The antibacterial activity of benzamide compounds, which are structurally related to 2-(2-Methylbenzoyl)-6-methoxypyridine , has been explored. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria. This application is significant in the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Anti-inflammatory Properties
Benzamide derivatives are known for their anti-inflammatory effects. By inhibiting certain pathways in the inflammatory process, these compounds can potentially be used to treat inflammatory diseases. This includes conditions like arthritis, where inflammation plays a key role in the disease progression .
Potential in Cancer Treatment
Some benzamide compounds exhibit properties that can be harnessed in cancer therapy. They may work by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting enzymes that cancer cells need to grow. Research in this area could lead to the development of novel anticancer drugs .
Industrial Applications
Beyond medical applications, benzamide derivatives are also used in various industrial sectors. This includes the plastic and rubber industry, where these compounds can act as stabilizers or accelerators in the manufacturing process. Additionally, they are used in the paper industry and agriculture, indicating a broad range of industrial applications .
Drug Discovery and Development
The structural versatility of benzamide compounds makes them valuable in drug discovery. They serve as a backbone for the synthesis of more complex molecules that can interact with biological targets. This application is crucial in the pharmaceutical industry for the development of new medications .
Mécanisme D'action
Target of Action
Similar compounds have been found to target bacterial cell division proteins like ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
For instance, similar compounds have been found to inhibit the growth of Arabidopsis thaliana by targeting the catalytic domain of CELLULOSE SYNTHASE 6 (CESA6) .
Biochemical Pathways
Related compounds have been found to affect the synthesis of cellulose, a crucial component of plant cell walls . This suggests that 2-(2-Methylbenzoyl)-6-methoxypyridine might also influence similar biochemical pathways.
Result of Action
Based on related compounds, it can be inferred that it may lead to the inhibition of cell growth, particularly in plants .
Safety and Hazards
Orientations Futures
The future directions for research on benzoyl compounds could include further investigation of their potential applications in various fields, such as medicine and industry. Additionally, more research could be done to better understand their mechanisms of action and to develop safer and more effective methods for their synthesis .
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-3-4-7-11(10)14(16)12-8-5-9-13(15-12)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZNFYQCUVTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237367 | |
| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzoyl)-6-methoxypyridine | |
CAS RN |
1187167-55-0 | |
| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



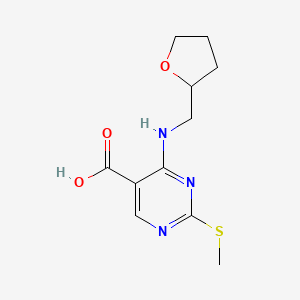
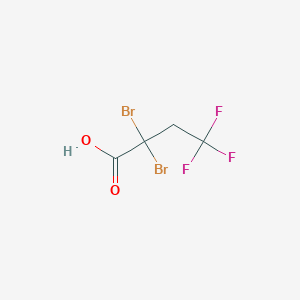
![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)
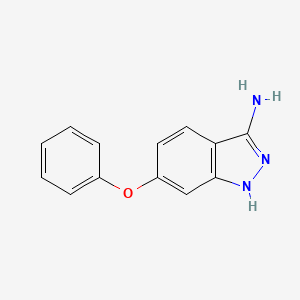
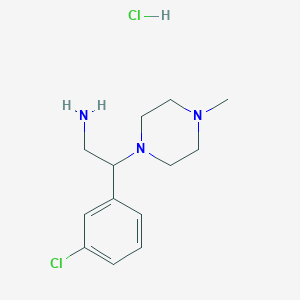



![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)
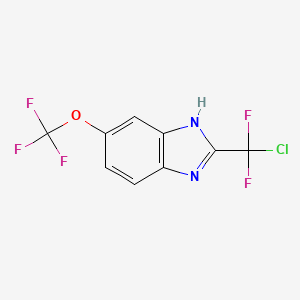
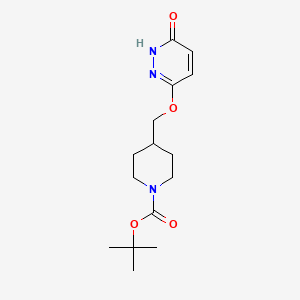
![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)